molecular formula C11H7Br2NO3 B12879357 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 62331-70-8

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B12879357
CAS No.: 62331-70-8
M. Wt: 360.99 g/mol
InChI Key: NKKPMZSADIDJMC-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid is a synthetic quinoline derivative of high interest in pharmaceutical and medicinal chemistry research. This compound is characterized by a carboxylic acid moiety at the 4-position, a hydroxyl group at the 3-position, and a methyl group on the quinoline ring, with bromine atoms introduced at the 6 and 8 positions to modulate its electronic properties and binding affinity . Its core structure is closely related to other hydroxyquinoline carboxylic acids, which are frequently synthesized via classical reactions such as the Pfitzinger reaction, involving isatins and ketones . The strategic bromination makes it a valuable intermediate for further cross-coupling reactions and structural diversification. Quinoline-4-carboxylic acid derivatives have been identified as key structural motifs in the design of novel histone deacetylase (HDAC) inhibitors for anticancer research, where they often serve as the cap group that interacts with the enzyme's surface . Furthermore, similar hydroxyquinoline carboxylic acids have demonstrated significant antioxidant activity in ABTS radical cation decolorization assays, with hybridization with other pharmacophores, like the benzimidazole ring, notably enhancing this effect . Researchers are also exploring such compounds for their potential as intermediates in developing HIV-1 integrase inhibitors, inspired by analogues like 8-hydroxy-2-methylquinoline-7-carboxylic acid . Attention: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

62331-70-8

Molecular Formula

C11H7Br2NO3

Molecular Weight

360.99 g/mol

IUPAC Name

6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7Br2NO3/c1-4-10(15)8(11(16)17)6-2-5(12)3-7(13)9(6)14-4/h2-3,15H,1H3,(H,16,17)

InChI Key

NKKPMZSADIDJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=C(C2=N1)Br)Br)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves the bromination of 3-hydroxy-2-methylquinoline-4-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research has demonstrated that 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibits significant biological activities, which can be categorized as follows:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. Studies suggest that its effectiveness may be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
  • Antioxidant Properties : Preliminary investigations indicate that this compound may possess antioxidant capabilities, which are beneficial for protecting cells from oxidative stress and related diseases .
  • Pharmacokinetics : Interaction studies have focused on the compound's binding affinity with biological targets, which is crucial for understanding its pharmacokinetic properties and optimizing its efficacy as a therapeutic agent.

Applications in Medicinal Chemistry

The structural characteristics of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid make it a valuable candidate in drug development. Its synthesis can be modified to enhance specific biological activities, leading to the creation of novel therapeutic agents. The compound's derivatives have been explored for their potential use in treating various diseases, including infections and oxidative stress-related conditions .

Applications in Dye Production

The compound's unique chemical structure allows it to be utilized in the synthesis of dyes. Derivatives of quinoline compounds are known for their vibrant colors and stability, making them suitable for various applications in textiles and coatings. The process of synthesizing these dyes often involves modifying the bromine and hydroxyl groups to achieve desired properties .

Case Studies

Several case studies have explored the applications of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various microbial strains demonstrated that 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.
  • Dye Synthesis Research : Research focused on synthesizing novel dyes from quinoline derivatives revealed that modifications of the carboxylic acid group could lead to dyes with enhanced stability and colorfastness properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and molecular features of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid with related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Halogen Type Hydroxyl Position Notable Functional Groups
6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid Br (6,8), OH (3), CH₃ (2) C₁₂H₉Br₂NO₃* ~401.91 (calculated) Br 3 Carboxylic acid (4), Methyl (2)
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid Cl (6,8), OH (4), CH₃ (2) C₁₁H₇Cl₂NO₃ 272.08 Cl 4 Carboxylic acid (3), Methyl (2)
6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid F (6,8), NHCH₃ (1), 4-methylpiperazinyl (7) C₁₆H₁₈F₂N₄O₃ 352.34 F N/A Oxo (4), Methylamino (1), Piperazinyl (7)

*Estimated molecular formula based on structural analogs.

Key Observations:

Halogen Effects: Bromine substituents (Br) in the target compound increase molecular weight and lipophilicity compared to chlorine (Cl) or fluorine (F) analogs. Fluorine (F), being highly electronegative, often improves metabolic stability and bioavailability in drug design, as seen in the difluoro derivative .

Hydroxyl and Carboxylic Acid Positioning: The hydroxyl group at position 3 in the target compound vs. A position 3 hydroxyl may increase acidity (lower pKa) compared to position 4, influencing ionization and solubility . The carboxylic acid group at position 4 (target) vs. position 3 (dichloro analog) could affect molecular planarity and interactions with enzymatic active sites.

Piperazinyl and methylamino groups in the difluoro compound introduce basic nitrogen atoms, increasing water solubility and enabling salt formation, which contrasts with the purely acidic groups in the target compound .

Biological Activity

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, characterized by its unique bromination pattern and functional groups. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C11H8Br2N1O3
  • Molecular Weight : Approximately 328.99 g/mol
  • Physical State : Solid (yellow to green color)
  • Melting Point : ~235 °C
  • Boiling Point : ~370 °C

Antimicrobial Activity

Research indicates that 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Bacterial StrainInhibition Zone (mm)Comparison to Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

The compound demonstrated effective inhibition against Staphylococcus aureus, comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 Value (µM)
HCT11613.7
MBA23115.3

These results suggest that the compound may be effective in targeting specific cancer types, with lower IC50 values indicating higher potency against these cell lines .

The biological activity of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid is attributed to its ability to interact with biological targets through various mechanisms:

  • DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Properties :
    • Conducted by Rbaa et al., this study evaluated the antimicrobial activity against six pathogenic strains, revealing that the compound exhibited superior activity compared to standard drugs against certain strains like Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Evaluation :
    • A study published in a peer-reviewed journal assessed the cytotoxic effects on HeLa cells and other cancer lines, demonstrating no toxicity at concentrations below 200 µM while showing significant inhibition of cell viability at higher concentrations .

Q & A

Q. Methodological considerations :

  • Reagent selection : Use N-bromosuccinimide (NBS) for controlled radical bromination, minimizing side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .
  • Temperature control : Low temperatures (0–5°C) reduce di-brominated byproducts.
  • Catalysts : FeCl₃ or AlCl₃ can direct bromine to specific positions via Lewis acid mediation .

Q. Example optimization :

Condition Yield (Unoptimized) Yield (Optimized)
Br₂ in CHCl₃, 25°C45%
NBS in DMF, 0°C72%

Advanced: How to resolve contradictory biological activity data for halogenated analogs?

Q. Analytical strategies :

  • Purity assessment : Impurities (e.g., residual solvents in ) may skew results. Use HPLC to confirm >95% purity.
  • Assay variability : Standardize protocols (e.g., MIC testing for antibacterial activity ).
  • Electronic effects : Compare brominated vs. fluoro/chloro analogs (e.g., lower logP for bromine reduces membrane permeability ).

Q. Case study :

Compound Antibacterial MIC (µg/mL) Source
6,8-Difluoro analog0.5
6-Bromo-2-(3-methoxyphenyl) analog2.0

Advanced: How do bromine substituents impact antibacterial efficacy compared to fluoro/chloro analogs?

Q. Mechanistic insights :

  • Electron-withdrawing effects : Bromine’s larger atomic radius enhances π-stacking with bacterial DNA gyrase but reduces solubility.
  • Steric hindrance : Bulkier bromine may limit target binding compared to smaller halogens.

Q. Data comparison :

Substituent MIC (E. coli) LogP Source
6,8-Dibromo4.2 µM2.8
6,8-Difluoro1.5 µM1.9
6-Chloro-8-nitro3.7 µM2.5

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